molecular formula C2H3F3O B1586222 (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol CAS No. 77253-67-9

(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol

Cat. No. B1586222
CAS RN: 77253-67-9
M. Wt: 103.06 g/mol
InChI Key: RHQDFWAXVIIEBN-IDPMSXFZSA-N
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Description

(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol, also known as 1,1,1-trifluoro-2-hydroxyethane, is an organic compound that is used in a variety of applications. It is a colorless liquid with a low boiling point and a sweet smell. It is a common solvent used in many industries, including pharmaceuticals, agrochemicals, and electronics. It is also used as a reagent in organic synthesis. It has a number of interesting properties that make it useful in a range of applications.

Scientific Research Applications

Radical Cations Studies

(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol and its variants have applications in the study of radical cations. 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), a related compound, is used as a solvent in EPR spectroscopy and mechanistic studies of radical cations due to its unique properties like low nucleophilicity and high hydrogen bonding donor strength (Eberson et al., 1997).

Enantioselective Synthesis

The compound is involved in the enantioselective synthesis of trifluoroalkan-2-ols. For example, hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts leads to the formation of enantiomerically pure trifluorolactic acid (Kuroki et al., 2000).

Superacid Chemistry

The reactions of aryl(trifluoromethyl)-substituted alkynes and arenes in superacids have been studied, with (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol being a key reactant or byproduct. These studies have implications for understanding reaction mechanisms and developing new synthetic pathways (Alkhafaji et al., 2013).

Molecular Dynamics and Diffusion Studies

Intradiffusion coefficients of 2,2,2-trifluoroethanol in water were measured experimentally and by computer simulation, providing insights into the behavior of fluorinated surfactants in aqueous solutions (Pereira et al., 2014).

Chemical Synthesis

Chemical synthesis of various compounds often involves (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol or its derivatives. For instance, the synthesis of 1,1,1-trifluoroalkan-2-ols and subsequent reactions such as bioreduction using stereocomplementary alcohol dehydrogenases have been extensively studied (González-Martínez et al., 2019).

Nanotechnology and Quantum Dots

The introduction of fluoroalkanethiolates into quantum dots' ligand shells is another significant application. This manipulation can control the redox activity of quantum dots, which is essential for creating robust emitters and high-fidelity sensing platforms (Weinberg et al., 2016).

properties

IUPAC Name

1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQDFWAXVIIEBN-IDPMSXFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227989
Record name (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
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Molecular Weight

103.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol

CAS RN

77253-67-9
Record name 2,2,2-Trifluoroethan-1,1-d2-ol-d
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Record name (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
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Record name (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
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Record name [1,1-2H2]-2,2,2-trifluoroetane-1-[2H]ol
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Synthesis routes and methods I

Procedure details

Aluminum trifluoroethoxide was prepared by treatment of a toluene solution of triethylaluminum (0.38M) with these equivalents of trifluoroethanol at -25° C. After gas evolution was complete, the reaction mixture was allowed to stand at room temperature. When precipitation of product appeared to be well-advanced (1-2 hr), the reaction mixture was cooled at -25° C. for 18 hr before collecting the solid product. From 1.76 mmol of Et3Al and 0.528 g trifluoroethanol was obtained 435 mg of white solid, mp 171°-172° C. 1H NMR (THF-d8): 4.1 (q, J=8). 19F NMR (THF-d8): -77.0 (bd s), trace signals at -76.3 and-77.7.
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Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide (example 385b) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless solid. MS (ESI): m/z=586.0 [M+H]+.
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(2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide
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Synthesis routes and methods III

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 464d) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound after purification by preparative chiral HPLC as colorless oil. MS (ESI): m/z=616.1 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
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Synthesis routes and methods IV

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 484c) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless oil. MS (ESI): m/z=636.2 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
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(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Reactant of Route 3
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Reactant of Route 4
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Reactant of Route 5
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Reactant of Route 6
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol

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